molecular formula C18H13N B3733089 2-(2-naphthyl)indolizine

2-(2-naphthyl)indolizine

Cat. No.: B3733089
M. Wt: 243.3 g/mol
InChI Key: JAUGSCVEFZGDER-UHFFFAOYSA-N
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Description

2-(2-Naphthyl)indolizine is a bicyclic heterocyclic compound featuring an indolizine core with a naphthyl substituent at the 2-position. This structural motif confers unique electronic and steric properties, making it a valuable scaffold in various research fields . In medicinal chemistry , indolizine derivatives are investigated for their broad biological activities. Research indicates potential for anticancer applications, with some derivatives shown to induce apoptosis in cancer cells, and anti-inflammatory effects . They also serve as core structures for inhibitors of targets like vascular endothelial growth factor (VEGF) and phosphodiesterase V . The extended π-conjugation system, enhanced by the naphthyl group, makes this compound of significant interest in materials science . Indolizines are explored for use in organic light-emitting devices (OLEDs) and as biological fluorescent probes due to their appreciable photophysical properties . Synthetic approaches for such compounds often employ transition-metal catalysis or efficient metal-free cascade annulations, providing access to functionalized indolizines for further research and development . Please note: This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-naphthalen-2-ylindolizine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N/c1-2-6-15-11-16(9-8-14(15)5-1)17-12-18-7-3-4-10-19(18)13-17/h1-13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAUGSCVEFZGDER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C3=CN4C=CC=CC4=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Biological Activities

Indolizines, including 2-(2-naphthyl)indolizine, exhibit a range of biological activities that make them valuable in drug development. Notable applications include:

  • Anticancer Activity : Indolizine derivatives have been studied for their potential as anticancer agents. Research indicates that they can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines .
  • Antiviral Properties : Novel indolizine-2-carboxamides have shown activity against viruses such as hepatitis B, making them promising candidates for antiviral drug development .
  • Anti-inflammatory Effects : Some indolizines have demonstrated anti-inflammatory properties, contributing to their potential therapeutic roles in treating inflammatory diseases .

Synthetic Methodologies

The synthesis of this compound can be achieved through various methods, which are crucial for producing derivatives with specific functional groups for targeted applications. Key synthetic approaches include:

  • Metal-Free Synthesis : Recent studies have developed efficient metal-free synthetic routes for producing indolizines. These methods utilize cascade reactions involving readily available substrates, yielding high amounts of functionalized indolizines without the need for metal catalysts .
  • Copper-Catalyzed Coupling : Another innovative method involves copper-catalyzed cyclization reactions that facilitate the formation of substituted indolizines from pyridinium salts and other reactants. This approach provides excellent functional group compatibility and moderate to good yields .

Material Science Applications

The unique photophysical properties of indolizines make them suitable for applications in materials science:

  • Fluorescent Probes : Indolizine derivatives have been explored as fluorescent probes for biological imaging. Their ability to penetrate cell membranes allows them to be used in live-cell imaging studies .
  • Organic Light-Emitting Diodes (OLEDs) : Due to their favorable electronic properties, indolizines are investigated for use in OLEDs, contributing to advancements in display technologies and lighting solutions .

Case Studies

  • Anticancer Research : A study demonstrated that specific indolizine derivatives significantly inhibited the growth of breast cancer cells in vitro. The mechanism involved the induction of apoptosis through mitochondrial pathways, showcasing their potential as effective anticancer agents .
  • Antiviral Development : Research on indolizine-2-carboxamides revealed their efficacy against hepatitis B virus replication in cellular models. The compounds were shown to interfere with viral entry or replication processes, indicating their potential as antiviral therapeutics .
  • Fluorescence Imaging : A series of experiments highlighted the use of 2-oxo-pyrano[2,3-b]indolizines as fluorescent markers for tracking cellular processes. These compounds exhibited high quantum yields and stability under physiological conditions, making them ideal candidates for live-cell imaging applications .

Chemical Reactions Analysis

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed strategies are widely employed for functionalizing 2-(2-naphthyl)indolizine. For example:

  • C–H Activation : Pd(OAc)₂ and Cu(OAc)₂ catalyze tandem cross-dehydrogenative coupling (CDC) and C–H amination reactions. This method enables the synthesis of indolizino[2,1-b]indole derivatives at 120°C under oxygen, achieving yields up to 85% .

  • Carbonylative Cyclization : Pd/xantphos systems facilitate multicomponent reactions involving CO, imines, and alkynes to construct indolizines with naphthyl substituents (e.g., 76% yield for 2a with DMAD) .

Key Conditions

Catalyst SystemSubstrateReaction ConditionsYieldSource
Pd(OAc)₂/Cu(OAc)₂3-Nitroindole derivatives120°C, DMSO, O₂30–85%
Pd/xantphos2-Bromopyridine, imine, CO80°C, toluene76–94%

Metal-Free Cascade Annulation

A transition metal-free approach uses bromonitroolefins and 2-pyridylacetates to form indolizines via Michael addition, Sₙ2 displacement, and aromatization:

  • Substrate Scope : Reactions tolerate electron-withdrawing (e.g., NO₂, Br) and donating (e.g., OMe) groups on the naphthyl ring, with yields ranging from 78% to 99% .

  • Gram-Scale Synthesis : Demonstrated scalability (84% yield for 3a ) .

Representative Reaction Pathway

  • Michael Addition : 2-Pyridylacetate attacks bromonitroolefin.

  • Sₙ2 Displacement : Intramolecular nucleophilic substitution forms the indolizine core.

  • Aromatization : Elimination of HNO₂ generates the aromatic system .

Aza-Wittig/Imine Condensation

Heterocyclic indolizines with naphthyl groups are synthesized via tandem aza-Wittig and electrophilic aromatic substitution:

  • Isomer Formation : Reactions with 2,3-thiophenedicarboxaldehyde yield two structural isomers (e.g., 19 and 20 ) due to dual aldehyde site reactivity .

  • Yields : 50–82% for thiophene-based substrates; lower yields (50–60%) for pyrrole/furan analogs .

Mechanistic Highlights

  • Initial aza-Wittig reaction forms imine intermediates.

  • Electrophilic substitution on the thiophene ring drives indolizine formation.

Oxidative Functionalization

This compound undergoes oxidative transformations:

  • Cycloaddition : Cu(OAc)₂-mediated [8+2]-cycloaddition with diethyl acetylenedicarboxylate forms pyrrolo[2,1,5-cd]indolizine (61% yield) .

  • Suzuki–Miyaura Coupling : Pd(PPh₃)₄ catalyzes cross-coupling of bromoindolizines with aryl boronic acids (73% yield for 7 ) .

Structural and Electronic Modifications

The naphthyl group’s electron-donating nature enhances stability and directs regioselectivity:

  • Nitro Substitution : Nitro groups at C-9 induce distinct electronic behavior, as shown by computational studies and XRD .

  • Halogenation : Bromo/chloro derivatives (e.g., 3j ) are synthesized via halogenated pyridine precursors (>300°C, DMF) .

Challenges and Limitations

  • Isomer Control : Dual aldehyde reactivity in aza-Wittig routes complicates isomer separation .

  • Catalyst Sensitivity : Pd systems require precise ligand selection (e.g., xantphos) to avoid decomposition .

Comparison with Similar Compounds

Structural and Electronic Features

Key structural distinctions among indolizine derivatives arise from substituent type, position, and electronic effects:

Compound Substituent(s) Key Structural Features
2-(2-Naphthyl)indolizine 2-Naphthyl Extended π-conjugation, increased lipophilicity, steric bulk
2-Phenylindolizine 2-Phenyl Simpler aromatic substituent; moderate steric/electronic effects
5-Methyl-2-phenylindolizine 2-Phenyl, 5-Methyl Methyl group enhances electron density at C5; modulates biological activity
2-(4-Methylphenyl)indolizine 4-Methylphenyl Methyl para-substituent improves solubility and drug-likeness (log P = 3.73)
5-Iodo-2-phenylindolizine 2-Phenyl, 5-Iodo Heavy atom substitution (iodine) enhances anticancer activity but reduces antimicrobial efficacy

Key Observations :

  • Electron-withdrawing groups (e.g., iodo at C5) shift biological activity profiles, while electron-donating groups (e.g., methyl) modulate reactivity and target binding .

Key Findings :

  • Antimicrobial Activity : Electron-donating groups (e.g., methyl) at C5 enhance antimicrobial potency, as seen in 5-Methyl-2-phenylindolizine . The naphthyl group may reduce activity due to steric hindrance of target binding.
  • Anticancer Activity : Bulky or electron-deficient substituents (e.g., iodine) improve cytotoxicity. For example, 5-Iodo-2-phenylindolizine exhibits high anticancer activity, whereas 2-(4-methylphenyl)indolizine shows weaker effects .

Physicochemical and Pharmacokinetic Properties

Substituents critically influence drug-likeness parameters:

Table 2: Physicochemical Comparison
Compound log P Drug-Likeness Score Aqueous Solubility References
This compound* ~4.5 Moderate Low
2-(4-Methylphenyl)indolizine 3.73 3.50 Moderate
5-Methyl-2-phenylindolizine 2.51 4.50 High

*Predicted based on naphthyl-group contributions.

Key Insights :

  • The naphthyl group increases log P, favoring blood-brain barrier penetration but complicating formulation .
  • Methyl groups improve solubility and drug-likeness scores, as seen in 5-Methyl-2-phenylindolizine .

Q & A

Q. Basic

  • Hypothesis testing : Use t-tests (α = 0.05) to compare IC₅₀ values between derivatives.
  • Regression analysis : Corrogate logP vs. cytotoxicity (Pearson’s r).
  • ANOVA : Assess batch-to-batch variability in synthetic yields .

How can experimental reproducibility be ensured in indolizine research?

Q. Advanced

  • Detailed protocols : Document catalyst activation steps (e.g., Pd(OAc)₂ reduction with PPh₃).
  • Batch controls : Include internal standards (e.g., anthracene) in HPLC runs.
  • Open data : Share crystallographic data (CCDC numbers) and raw NMR spectra in supplementary files .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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